セネシベルニン

説明

Synthesis Analysis

The synthesis of Senecivernine involves complex biochemical processes. Pyrrolizidine alkaloids, the class of compounds to which Senecivernine belongs, are produced in nearly 3% of flowering plants, most of which belong to the Asteraceae and Boraginaceae families . The first steps of this pathway are highly conserved, but the diversification of secondarily derived pyrrolizidine alkaloids is extremely plastic .Molecular Structure Analysis

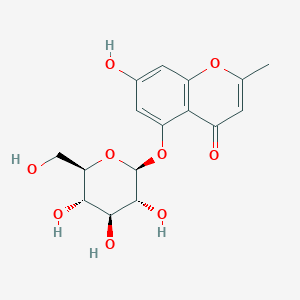

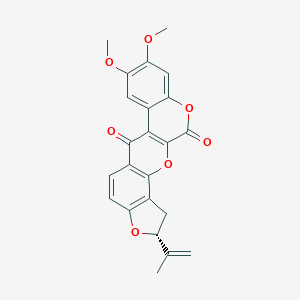

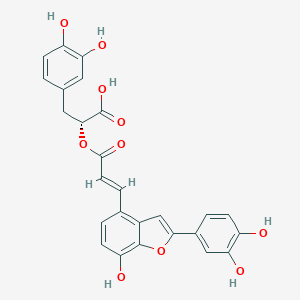

Senecivernine has a molecular formula of C18H25NO5 . Its average mass is 335.395 Da and its monoisotopic mass is 335.173279 Da . The structure of Senecivernine includes 5 defined stereocenters .Chemical Reactions Analysis

The chemical reactions involving Senecivernine are complex and involve multiple steps. The latest advances in the extraction and analysis of this class of alkaloids are summarized in a review, with special emphasis on chromatographic-based analysis and determinations in food .科学的研究の応用

薬理学的調査

セネシベルニンは、特にその肝毒性効果に関する薬理学的特性について研究されています。 これは、特定の植物に見られるピロリジジンアルカロイドであり、その潜在的な健康リスクのために毒性研究の対象となっています . この分野の研究では、化合物の代謝経路とその肝臓の健康への影響を理解することを目的としています。

農業への応用

農業では、セネシベルニンの役割は、草食動物に対する植物の防御メカニズムの文脈で調べられています。 特定の植物におけるその存在は、その毒性のために草食動物の採餌を阻止することができ、これは作物を害虫から保護するために利用できます .

環境科学

セネシベルニンの環境システムへの影響は、別の関心領域です。 研究では、この化合物が天然毒素として、生態系とどのように相互作用し、影響を与えるか、特に食物連鎖を通じた移動と野生生物における潜在的な蓄積について調査しています .

産業利用

セネシベルニンは、製薬業界の品質管理のための分析方法の開発に使用されます。 これは、不純物を特定し、物質の遺伝毒性可能性を評価するための参照標準として役立ちます .

バイオテクノロジーへの応用

バイオテクノロジーでは、セネシベルニンは、プロテオミクス研究における潜在的な用途について調べられています。 その化学構造と特性は、タンパク質や他の生物学的分子との相互作用を理解するために分析されています .

化学分析

この化合物の独特な化学的特性、例えば第三級アミンオキシドおよび大環状ラクトンであることは、化学分析の興味の対象となっています。 研究者は、さまざまな条件下での反応性と挙動を研究して、新しい分析技術を開発しています .

食品の安全性

セネシベルニンは、その毒性のために食品製品で監視されています。 この分野の研究では、ハーブティーや蜂蜜などの食品中の存在を検出すること、それが消費者に及ぼすリスクを評価すること、および規制基準を確立することに焦点を当てています .

医薬品化学

医薬品化学では、焦点はセネシベルニンの構造-活性関係の理解です。 その毒性プロファイルは、より安全な医薬品を設計し、毒性を低減した新規化合物を合成するために不可欠です .

作用機序

Target of Action

Senecivernine is a pyrrolizidine alkaloid isolated from Senecio species Like other pyrrolizidine alkaloids, it is known to have a toxic effect when ingested .

Mode of Action

It is known to exhibit weakly mutagenic activity . This suggests that it may interact with DNA or other genetic material, leading to mutations.

Biochemical Pathways

Senecivernine, like other pyrrolizidine alkaloids, is part of a complex biochemical pathway. The first steps of this pathway are highly conserved, involving the synthesis of a common pyrrolizidine alkaloid backbone structure . This structure is then modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process results in a complex bouquet of structurally related substances .

Pharmacokinetics

It is known that after oral ingestion, pyrrolizidine alkaloids like senecionine are absorbed from the gastrointestinal tract and metabolized in the liver via three pathways: n-oxidation, oxidation, and ester hydrolysis

Result of Action

The ingestion of Senecivernine can lead to both liver and DNA damage . In large quantities, ingestion can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . Chronic exposure can lead to symptoms such as weakness, portal hypertension, and cirrhosis .

Action Environment

The action of Senecivernine, like other pyrrolizidine alkaloids, is influenced by environmental factors. These alkaloids form a powerful defense mechanism against herbivores . The qualitative and quantitative composition of the pyrrolizidine alkaloid pattern is a dynamic and sensitive equilibrium between a number of interacting processes, including the rate of de-novo synthesis, long-distance translocation, efficiency of transformations, allocation in the plant, and efficiency and tissue selectivity of vacuolar storage .

生化学分析

Biochemical Properties

Senecivernine is involved in biochemical reactions that contribute to the plant’s defense mechanism . The biosynthesis of Senecivernine involves the enzyme homospermidine synthase, which is responsible for the synthesis of the first specific intermediate . The diversification of Senecivernine, like other pyrrolizidine alkaloids, is extremely plastic, suggesting a high level of adaptability in its biochemical interactions .

Cellular Effects

Senecivernine exhibits weak mutagenic activity . It is toxic when ingested and can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . It can also induce DNA damage .

Molecular Mechanism

Senecivernine exerts its effects at the molecular level through various mechanisms. It is metabolized to its active form after ingestion . The molecule undergoes specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations, resulting in a complex bouquet of structurally related substances .

Temporal Effects in Laboratory Settings

It is known that Senecivernine is stable and does not undergo significant turnover during a complete growth cycle of about two weeks .

Dosage Effects in Animal Models

The effects of Senecivernine vary with different dosages in animal models. In large quantities, ingestion can lead to critical illness, including convulsions and death . Studies in rodents have shown an LD50 of 65 mg/kg .

Metabolic Pathways

Senecivernine is involved in the biosynthesis pathway of pyrrolizidine alkaloids . The first steps of this pathway are highly conserved, involving the enzyme homospermidine synthase .

Transport and Distribution

It is known that Senecivernine is absorbed from the gastrointestinal tract after oral ingestion .

特性

IUPAC Name |

7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUOSFVUPTUYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72755-25-0 | |

| Record name | Senecivernine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

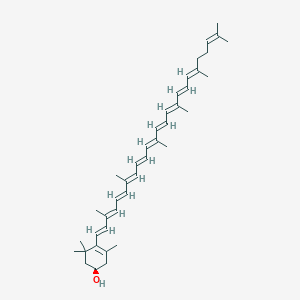

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)